molecular formula C9H5IO3 B2825715 7-Hydroxy-3-iodo-4H-chromen-4-one CAS No. 1013634-99-5

7-Hydroxy-3-iodo-4H-chromen-4-one

Cat. No.: B2825715
CAS No.: 1013634-99-5
M. Wt: 288.04
InChI Key: VLNVZSXVAGSIHK-UHFFFAOYSA-N
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Description

7-Hydroxy-3-iodo-4H-chromen-4-one is a compound with the molecular formula C9H5IO3 . It is a derivative of chroman-4-one, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . Chroman-4-one acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, including this compound, has been a subject of several studies . A review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 . One such method involves a modified Algar–Flynn–Oyamada reaction using NaOH and H2O2 .


Molecular Structure Analysis

The molecular structure of this compound is based on the chroman-4-one framework . This framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles .


Chemical Reactions Analysis

The chemical reactions involving this compound are part of the broader category of reactions involving 4-chromanone-derived compounds . These reactions have been the focus of several studies aiming to improve the methodologies of 4-chromanone-derived compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C9H5IO3) and its average mass (288.039 Da) .

Scientific Research Applications

Synthesis and Biological Activities

A significant area of research involving 7-Hydroxy-3-iodo-4H-chromen-4-one is its synthesis and potential biological activities. For instance, 7-hydroxy-3-(1-phenyl-3-aryl-1H-pyrazol-5-yl)-4H-chromen-4-ones and their derivatives have been synthesized, and some of these compounds have shown promising antimicrobial and antioxidant activities (Hatzade et al., 2008).

Application in Crystallography and Molecular Structures

This compound is also significant in the field of crystallography and molecular structure analysis. Studies involving the crystal structure of related chromen-4-one compounds have provided insights into the properties of these molecules, contributing to a better understanding of their potential applications (Ishikawa, 2015).

Novel Compound Synthesis

Research has focused on synthesizing novel compounds using this compound as a precursor or derivative. This includes the synthesis of various chromen-4-one derivatives, offering potential applications in pharmaceuticals and materials science (Ahmad & Silva, 2012).

Biological Screening and Therapeutic Potential

There is ongoing research into the therapeutic potential of this compound derivatives. Studies have explored the biological screening of these compounds for activities such as antibacterial, analgesic, and other pharmaceutical properties (Rajesha et al., 2011).

Interaction with Other Molecules

Investigations into how this compound interacts with other molecules, such as through molecular docking studies and analysis of compound assemblies, are crucial. This helps to understand its potential in complex biological systems and drug development (Al-Otaibi et al., 2020).

Mechanism of Action

Target of Action

The primary target of 7-Hydroxy-3-iodo-4H-chromen-4-one is the Src kinase . Src kinase is a non-receptor tyrosine kinase protein that plays a key role in regulating cellular processes such as cell division, survival, migration, and invasion.

Mode of Action

This compound acts as an inhibitor of Src kinase

Future Directions

The future directions in the study of 7-Hydroxy-3-iodo-4H-chromen-4-one and similar compounds involve improving the methodologies of 4-chromanone-derived compounds . This includes the development of more efficient synthetic methods and further exploration of their biological and pharmaceutical activities .

Biochemical Analysis

Biochemical Properties

7-Hydroxy-3-iodo-4H-chromen-4-one has been found to inhibit Src kinase with an IC50 of less than 300 μM . This suggests that it interacts with this enzyme, potentially altering its activity and influencing biochemical reactions within the cell .

Cellular Effects

The cellular effects of this compound are not fully understood. Its ability to inhibit Src kinase suggests that it could influence cell function . Src kinases are involved in many cellular processes, including cell division, survival, migration, and adhesion .

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its inhibition of Src kinase . By binding to this enzyme, it could prevent it from phosphorylating its substrates, thereby altering cellular signaling pathways .

Properties

IUPAC Name

7-hydroxy-3-iodochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IO3/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNVZSXVAGSIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC=C(C2=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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